2-Amino-N,3-dimethyl-5-nitrobenzamide

Catalog No.
S2995201
CAS No.
2445785-22-6
M.F
C9H11N3O3
M. Wt
209.205
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N,3-dimethyl-5-nitrobenzamide

CAS Number

2445785-22-6

Product Name

2-Amino-N,3-dimethyl-5-nitrobenzamide

IUPAC Name

2-amino-N,3-dimethyl-5-nitrobenzamide

Molecular Formula

C9H11N3O3

Molecular Weight

209.205

InChI

InChI=1S/C9H11N3O3/c1-5-3-6(12(14)15)4-7(8(5)10)9(13)11-2/h3-4H,10H2,1-2H3,(H,11,13)

InChI Key

DJSVQZJNVUKHDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)NC)[N+](=O)[O-]

Solubility

not available

Application in Organic Chemistry

Field: Organic Chemistry

Summary of the Application: The compound 2-Amino-5-chloro-N,3-dimethylbenzamide is used in organic chemistry for various purposes . It is often used in the synthesis of other organic compounds .

Methods of Application: The specific methods of application can vary depending on the desired outcome. It is typically used in a laboratory setting with controlled conditions .

Results or Outcomes: The results can vary greatly depending on the specific use case. It is generally used successfully in the synthesis of other organic compounds .

Use as Synthons for Various Heterocycles

Field: Heterocyclic Chemistry

Summary of the Application: N,N-dimethylenamino ketones, which are structurally similar to your compound, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Results or Outcomes: The use of these N,N-dimethyl analogues has led to the creation of a new class of biologically active heterocyclic compounds for biomedical applications .

Use in Nucleophilic Amino Substitution

Field: Organic Synthesis

Summary of the Application: The compound 2-amino-5-bromo-N,3-dimethylbenzamide, which is structurally similar to your compound, has been used in nucleophilic amino substitution reactions .

Methods of Application: In one example, cuprous cyanide was used as a cyaniding reagent to react with the intermediate of 2-amino-5-bromo-N,3-dimethylbenzamide to form 2-5-cyano-N,3-dimethylbenzamide .

Preparation of Sterilant Rynaxypyr

Summary of the Application: The compound 2-amino-5-chloro-N,3-dimethyl benzamide is used in the preparation of the sterilant Rynaxypyr .

Methods of Application: The preparation involves a series of heating reactions with various compounds such as 3-methyl-2-nitrobenzoate, methylamine, ferrous powder, and sulfonic acid chloride .

Results or Outcomes: The method has been reported to have the characteristics of low cost, high yield, and strong operability .

Spectroscopic, DFT, and XRD Studies

Field: Physical Chemistry

Summary of the Application: Compounds similar to 2-Amino-N,3-dimethyl-5-nitrobenzamide, such as 2-amino-5-bromobenzamide, have been used in spectroscopic, DFT, and XRD studies .

Methods of Application: These studies involve the use of various spectroscopic techniques, density functional theory (DFT) calculations, and X-ray diffraction (XRD) techniques .

Results or Outcomes: These studies have provided valuable insights into the structures of these compounds and their hydrogen bonding properties .

Preparation of Sterilant Rynaxypyr

Summary of the Application: The compound 2-amino-5-chlorine-N,3-dimethyl benzamide is used in the preparation of the sterilant Rynaxypyr .

2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H11N3O3C_9H_{11}N_3O_3. It is classified as a derivative of benzamide, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the benzene ring. The structural formula can be represented as follows:

Structure C6H4(NH2)(NO2)(C2H6)\text{Structure }\text{C}_6\text{H}_4(\text{NH}_2)(\text{NO}_2)(\text{C}_2\text{H}_6)

This compound exhibits unique chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as ferrous powder in acidic conditions. This transformation is crucial for synthesizing derivatives with enhanced biological activity .
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. This property is particularly useful in medicinal chemistry for developing new pharmaceutical agents.
  • Oxidation: Although less common due to the stability imparted by the nitro group, oxidation reactions can occur under specific conditions.

The major products formed from these reactions often include various substituted benzamides, which can be tailored for specific applications.

Research indicates that 2-Amino-N,3-dimethyl-5-nitrobenzamide and its derivatives exhibit potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds similar to 2-Amino-N,3-dimethyl-5-nitrobenzamide may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: There is ongoing research into the anticancer properties of this compound, exploring its ability to inhibit tumor growth through mechanisms involving cellular apoptosis and interaction with DNA .

These biological activities make it a candidate for further investigation in drug development.

The synthesis of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically involves multiple steps:

  • Nitration: The precursor compound undergoes nitration to introduce the nitro group.
  • Amidation: The nitrated compound reacts with methylamine in a low alcohol solvent to form 3-methyl-2-nitrobenzamide.
  • Reduction: The nitro group is reduced using ferrous powder and acid in water to yield 3-methyl-2-amino benzamide.
  • Final Step: The amino benzamide then reacts with sulfonic acid chloride in an inert organic solvent to produce 2-Amino-N,3-dimethyl-5-nitrobenzamide .

This multi-step synthesis allows for the selective introduction of functional groups necessary for achieving desired properties.

The applications of 2-Amino-N,3-dimethyl-5-nitrobenzamide span several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its potential biological activities.
  • Dyes and Pigments: The compound is utilized in the production of dyes and pigments within the chemical industry.
  • Research Tool: As a building block in organic synthesis, it aids in the development of more complex molecules for scientific research .

Studies on the interactions of 2-Amino-N,3-dimethyl-5-nitrobenzamide with biological targets reveal that:

  • The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may interact with cellular components such as proteins and nucleic acids.
  • The amino group facilitates hydrogen bonding with biological molecules, influencing their structure and function. This interaction is pivotal in understanding its mechanism of action against pathogens or cancer cells .

Several compounds share structural similarities with 2-Amino-N,3-dimethyl-5-nitrobenzamide. Notable examples include:

Compound NameKey Features
2-Amino-5-chloro-N,3-dimethylbenzamideContains a chlorine substituent; potential for different biological activity.
2-Amino-5-bromo-N,3-dimethylbenzamideContains a bromine substituent; may exhibit unique reactivity patterns.
2-Amino-5-nitrobenzonitrileA nitrile derivative; offers distinct chemical properties due to the nitrile functionality.

Uniqueness

What distinguishes 2-Amino-N,3-dimethyl-5-nitrobenzamide from these similar compounds is its specific arrangement of functional groups (amino, nitro, and dimethyl), which confer unique chemical reactivity and biological properties. This versatility makes it a valuable compound in both research and industrial applications .

XLogP3

1.3

Dates

Modify: 2023-08-17

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